molecular formula C13H16N6O B1299440 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone CAS No. 436092-94-3

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone

Cat. No.: B1299440
CAS No.: 436092-94-3
M. Wt: 272.31 g/mol
InChI Key: YHQGUEYCDLJEPR-UHFFFAOYSA-N
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Description

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone is a useful research compound. Its molecular formula is C13H16N6O and its molecular weight is 272.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with imidazole and pyrimidine scaffolds, similar in structural complexity to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone", have been identified as selective inhibitors for p38 MAP kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds highlight their potential in addressing inflammatory conditions (Scior et al., 2011).

Heterocyclic Chemistry

The chemistry of compounds containing benzimidazole and pyridine, which share a structural resemblance with the compound , has been reviewed for their preparation procedures, properties, and complex compound formation (Boča et al., 2011). These compounds demonstrate a range of biological and electrochemical activities, suggesting the broad applicability of similarly structured compounds in various scientific and industrial fields.

Cytochrome P450 Inhibition

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, which involves the study of compounds that may have structural similarities to "this compound", provides insights into the metabolism-based drug–drug interactions and the role of specific inhibitors in deciphering the involvement of CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component of the compound , is extensively used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This review discusses the bioactive molecules characterized by the pyrrolidine ring, highlighting the importance of this scaffold in developing compounds for treating human diseases (Li Petri et al., 2021).

Heterocyclic Aromatic Amines in Food Safety

The formation, mitigation, metabolism, and risk assessment of heterocyclic aromatic amines (HAAs) during food processing and dietary intake are critically reviewed. While not directly related to the compound , this research area highlights the significance of understanding the chemical properties and biological effects of heterocyclic compounds, which could parallel the importance of studying "this compound" in similar contexts (Chen et al., 2020).

Mechanism of Action

The biological activity or mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. The compound could also be harmful or toxic if ingested, inhaled, or in contact with skin .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis. This could involve studying its biological activity, its physical properties, or its reactivity in various chemical reactions .

Properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQGUEYCDLJEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360628
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436092-94-3
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436092-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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